Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl-
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Overview
Description
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 1,4-dioxane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Benzenesulfonyl chloride+1,4-dioxane→Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl-
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and fluid balance.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, N,N-di-2-butyn-1-yl-4-methyl-
- Benzenesulfonamide, N-(2-iodophenyl)-4-methyl-N-1,2-propadien-1-yl-
Uniqueness
Benzenesulfonamide, N-1,4-dioxan-2-yl-4-methyl- is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzenesulfonamide derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
22236-47-1 |
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Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-9-2-4-10(5-3-9)17(13,14)12-11-8-15-6-7-16-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
LCUSROXFDOPIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2COCCO2 |
Origin of Product |
United States |
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